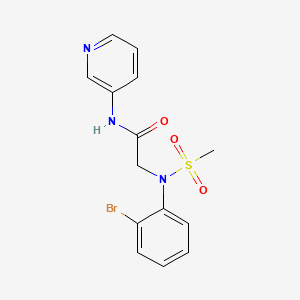![molecular formula C19H22N2O3S B5723460 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAPS, is a chemical compound that has been shown to have potential uses in scientific research.
Aplicaciones Científicas De Investigación
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has been shown to have potential uses in scientific research, particularly in the field of neuroscience. It has been found to act as a selective 5-HT1A receptor antagonist, which means it can block the effects of serotonin on this receptor. This property makes 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine a useful tool for studying the role of 5-HT1A receptors in various physiological and behavioral processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine involves its ability to selectively bind to and block the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and pain perception. By blocking this receptor, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine can modulate these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of neuronal activity, and the modulation of pain perception. These effects make 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine a useful tool for studying the underlying mechanisms of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of using 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of future directions for research involving 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine, including the exploration of its effects on other physiological and behavioral processes, the development of more selective compounds that target specific subtypes of the 5-HT1A receptor, and the investigation of its potential therapeutic uses in the treatment of various disorders. Overall, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with piperazine to form the desired product, 1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-5-6-8-17(16)15-19(22)20-11-13-21(14-12-20)25(23,24)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPGVNPYGLJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)
![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)